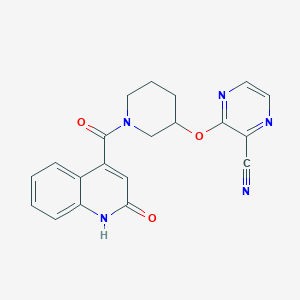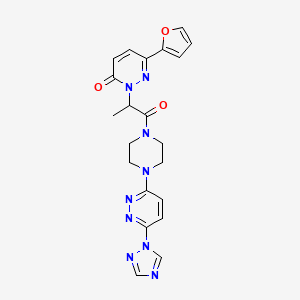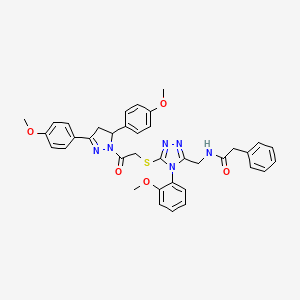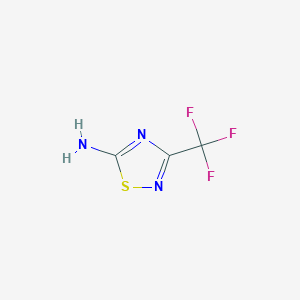
3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
カタログ番号 B2797320
CAS番号:
2034229-12-2
分子量: 375.388
InChIキー: CNVYFHRWMNNCCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a compound that has been mentioned in the context of anti-tubercular agents . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
科学的研究の応用
Synthesis and Reactivity
- A study reported the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, which could be relevant to the structural framework of the compound of interest. This demonstrates an interest in the synthesis of complex molecules involving piperidinyl and hydroxyquinoline components (Diptesh Sil et al., 2004).
- Another research effort focused on the synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives, showing the versatility of hydroxyquinoline derivatives in synthesizing compounds with potential antibacterial and antifungal properties (K. Goswami et al., 2022).
Biological Activities and Applications
- Research on pyrimidine-piperazine-chromene and -quinoline conjugates synthesized substituted carbonitriles evaluated against human breast cancer cell lines. These studies indicate the potential of such compounds in developing anti-proliferative agents (I. Parveen et al., 2017).
- Pyran derivatives based on 8-hydroxyquinoline exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in creating new antibacterial agents (M. Rbaa et al., 2019).
Molecular Synthesis and Characterization
- Studies have also explored the synthesis of new pyran and pyranoquinoline derivatives, highlighting methodologies for creating diverse molecular structures that could have various scientific applications, including in materials science and as intermediates for further chemical transformations (Anis Romdhane & H. Jannet, 2017).
特性
IUPAC Name |
3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-11-17-19(23-8-7-22-17)28-13-4-3-9-25(12-13)20(27)15-10-18(26)24-16-6-2-1-5-14(15)16/h1-2,5-8,10,13H,3-4,9,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYFHRWMNNCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された





![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)
![2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2797245.png)


![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride](/img/structure/B2797251.png)

![[(1-Benzylcyclohexyl)oxy]acetic acid](/img/structure/B2797254.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2797259.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)